

Application Notes: The Use of Niclosamide in Fungal Biofilm Formation Studies

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Compound of Interest

Compound Name: *Buclosamide*

Cat. No.: *B1193894*

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Introduction

Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies and their role in persistent infections. The formation of these complex, structured communities of fungal cells encased in a self-produced extracellular matrix is a key virulence factor for many pathogenic fungi, including *Candida albicans* and *Cryptococcus neoformans*. Recently, the anthelmintic drug niclosamide, a salicylanilide derivative, has been identified as a potent inhibitor of fungal biofilm formation. These application notes provide an overview of the use of niclosamide in studying and combating fungal biofilms, detailing its mechanism of action and providing protocols for its application in research settings.

Mechanism of Action

Niclosamide exhibits its antifungal and anti-biofilm properties primarily by targeting mitochondrial function.^{[1][2]} The proposed mechanism involves the inhibition of the mitochondrial protein NDU1, a key component of the electron transport chain.^{[3][4][5]} This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). The resulting cellular stress inhibits crucial virulence traits such as filamentation (the transition from yeast to hyphal form) in *Candida albicans*, which is a critical step in biofilm formation. Furthermore, transcriptional profiling of *C. albicans* treated with niclosamide reveals a signature consistent with the

mitochondria-to-nucleus retrograde response, a signaling pathway that communicates mitochondrial dysfunction to the nucleus to alter gene expression.

Quantitative Data Summary

The following tables summarize the reported effects of niclosamide on fungal biofilm formation and viability.

Table 1: Effect of Niclosamide on *Candida* spp. Biofilm Formation

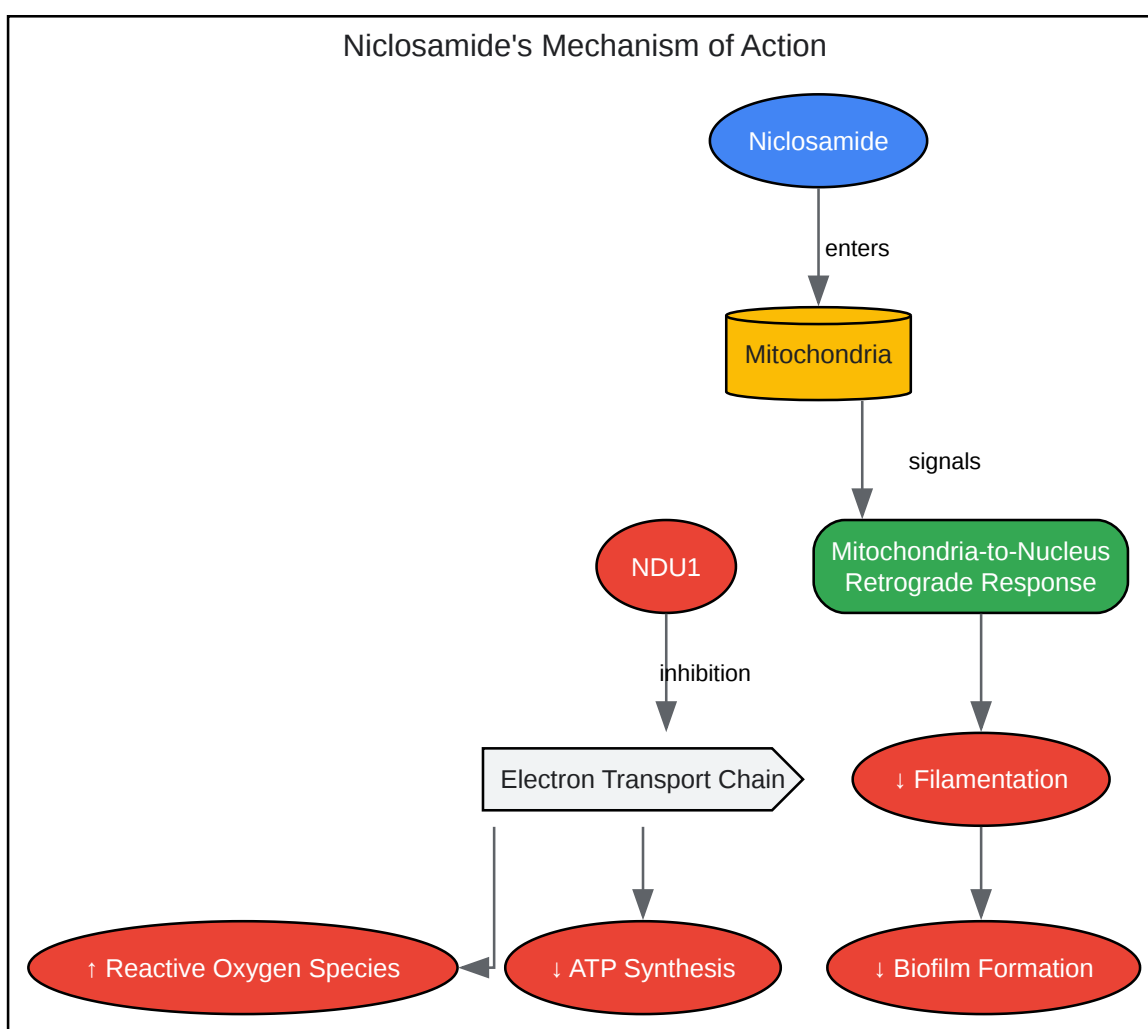
Fungal Species	Niclosamide Concentration	Observed Effect	Reference
<i>Candida albicans</i>	5 μ M	15% inhibition of biofilm production	
<i>Candida albicans</i>	0.33 μ g/mL	Anti-biofilm activity observed	
<i>Candida albicans</i>	1.64 μ g/mL	>15% inhibition of biofilm	
<i>Candida albicans</i> (Fluconazole-resistant)	0.5 - 2 μ g/mL (NCL-EPO-NP)	>50% inhibition of biofilm	
<i>Candida albicans</i> (preformed biofilm)	2 μ g/mL (NCL-EPO-NP)	>50% reduction in metabolic activity	
<i>Candida auris</i>	1 μ M	Inhibition of biofilm formation	

*NCL-EPO-NP: Niclosamide-loaded Eudragit EPO nanoparticles

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Niclosamide against *Cryptococcus neoformans*

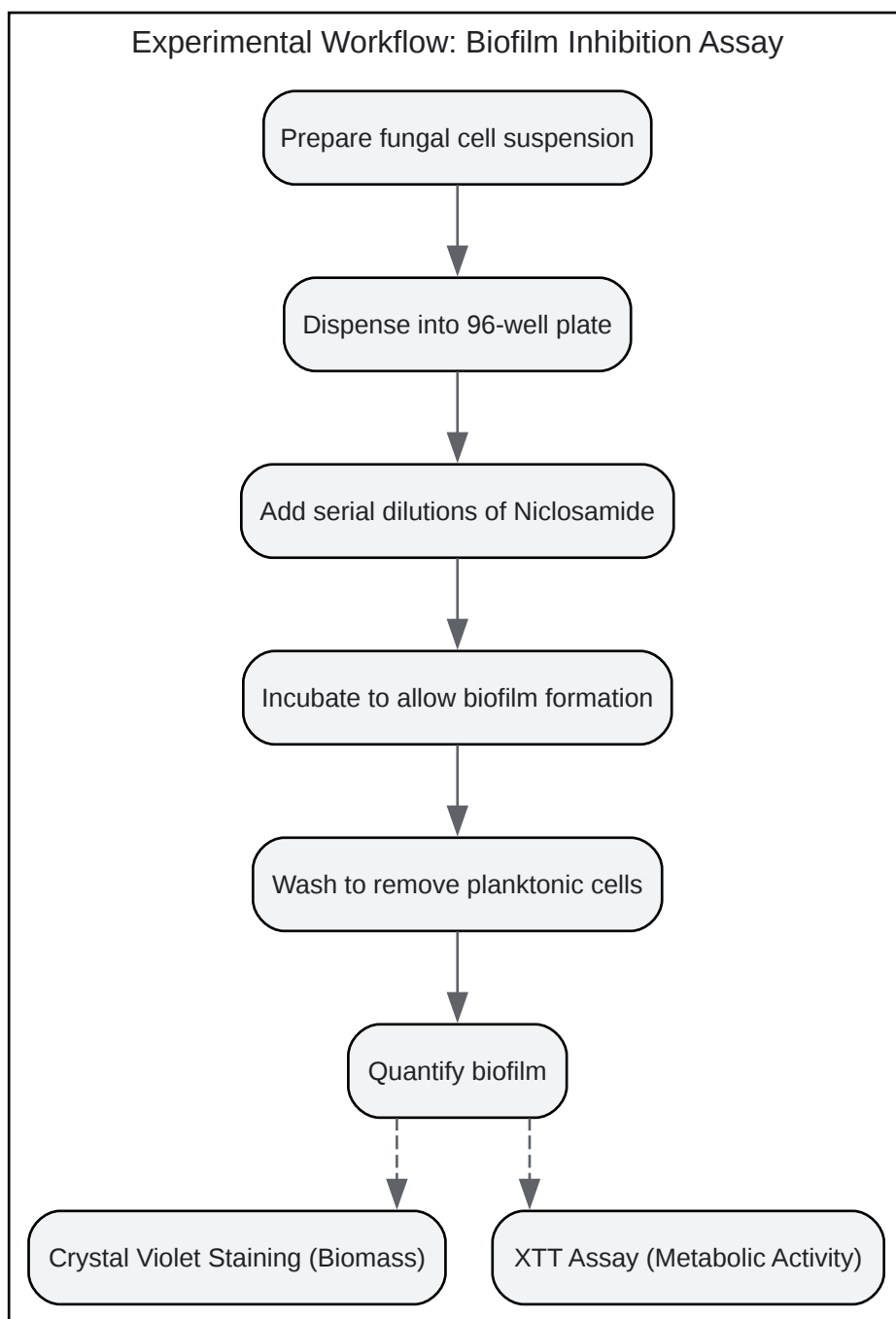
Strain	MIC	MFC	Reference
JEC21	< 0.78 µg/mL	1.56 µg/mL	
H99	1.56 µg/mL	> 100 µg/mL	

Signaling Pathway and Experimental Workflow Visualizations



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Figure 1. Proposed mechanism of niclosamide's anti-biofilm activity.



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Figure 2. General workflow for a fungal biofilm inhibition assay.

Experimental Protocols

Herein are detailed protocols for key experiments involving the use of niclosamide to study fungal biofilm formation.

Protocol 1: Fungal Biofilm Inhibition Assay

This protocol is designed to assess the ability of niclosamide to inhibit the formation of fungal biofilms.

Materials:

- Fungal strain of interest (e.g., *Candida albicans*, *Cryptococcus neoformans*)
- Appropriate growth medium (e.g., RPMI-1640 for *C. albicans*, Sabouraud Dextrose Broth for *C. neoformans*)
- Niclosamide stock solution (dissolved in a suitable solvent like DMSO)
- Sterile 96-well flat-bottom polystyrene microtiter plates
- Phosphate-buffered saline (PBS)
- Incubator

Procedure:

- Prepare Fungal Inoculum: Culture the fungal strain overnight in the appropriate liquid medium at 37°C.
- Wash the cells with PBS and resuspend in fresh medium to a final concentration of 1×10^6 cells/mL.
- Plate Setup: Add 100 μ L of the fungal cell suspension to each well of a 96-well plate.
- Niclosamide Treatment: Prepare serial dilutions of the niclosamide stock solution in the growth medium. Add 100 μ L of the niclosamide dilutions to the wells containing the fungal suspension. Include a vehicle control (medium with the solvent used to dissolve niclosamide) and a no-treatment control.

- Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
- Washing: Carefully aspirate the medium from each well and wash the biofilms twice with 200 μ L of sterile PBS to remove non-adherent, planktonic cells.
- Quantification: Proceed with a quantification method such as the Crystal Violet assay (Protocol 2) or the XTT assay (Protocol 3).

Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Staining

This protocol measures the total biomass of the formed biofilm.

Materials:

- 96-well plate with formed biofilms (from Protocol 1)
- 0.1% (w/v) Crystal Violet solution
- 95% Ethanol
- Microplate reader

Procedure:

- Fixation: Add 200 μ L of methanol to each well and incubate for 15 minutes to fix the biofilms.
- Staining: Remove the methanol and add 200 μ L of 0.1% Crystal Violet solution to each well. Incubate at room temperature for 20 minutes.
- Washing: Discard the Crystal Violet solution and wash the plate thoroughly with sterile water to remove excess stain.
- Destaining: Add 200 μ L of 95% ethanol to each well to solubilize the stain. Incubate for 10-15 minutes.
- Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

Protocol 3: Quantification of Biofilm Metabolic Activity using XTT Assay

This protocol assesses the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

Materials:

- 96-well plate with formed biofilms (from Protocol 1)
- XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)
- Menadione solution (10 mM in acetone)
- Microplate reader

Procedure:

- Prepare XTT-Menadione Solution: For each plate, mix 5 mL of the XTT solution with 10 μ L of the menadione solution.
- Assay: Add 100 μ L of the XTT-menadione solution to each well containing a biofilm and to control wells (no biofilm).
- Incubation: Incubate the plate in the dark at 37°C for 2-5 hours.
- Quantification: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.

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